molecular formula C7H5FN2 B1278219 2-Amino-4-fluorobenzonitrile CAS No. 80517-22-2

2-Amino-4-fluorobenzonitrile

Cat. No.: B1278219
CAS No.: 80517-22-2
M. Wt: 136.13 g/mol
InChI Key: CBXKVIFVKCNVGJ-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzonitrile is an organic compound with the molecular formula C7H5FN2. It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and the fluorine atom at the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Amino-4-fluorobenzonitrile is extensively used in scientific research due to its versatility:

Safety and Hazards

Safety measures for handling 2-Amino-4-fluorobenzonitrile include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

2-Amino-4-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids . Additionally, this compound can act as a substrate for certain enzymes, leading to its conversion into different metabolites.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the binding of this compound to cytochrome P450 can result in the inhibition of its enzymatic activity, thereby affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and other modified metabolites. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and the levels of different metabolites. The interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is also crucial for its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biological activity. For example, its interaction with membrane transporters can affect its uptake and distribution in different tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The presence of specific targeting signals on this compound can direct it to other organelles, such as the endoplasmic reticulum or the nucleus, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-4-fluorobenzonitrile involves the reduction of 4-fluoro-2-nitrobenzonitrile. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as described above. The process is optimized for higher yields and cost-effectiveness, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Iron powder, hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Nucleophiles: Ammonia, amines.

Major Products Formed

    Substitution Products: Various substituted benzonitriles.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-fluorobenzonitrile is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical and physical properties. This unique structure makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

2-amino-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXKVIFVKCNVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433079
Record name 2-Amino-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80517-22-2
Record name 2-Amino-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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